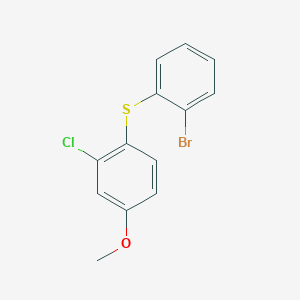
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is an organic compound with the molecular formula C13H10BrClOS It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene typically involves the following steps:
Formation of the Sulfide Linkage: The initial step involves the reaction of 2-bromothiophenol with 2-chloro-4-methoxybenzene under basic conditions to form the sulfide linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfide group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified sulfide groups.
Scientific Research Applications
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfide group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene
- 1-(2-Bromophenylsulfanyl)-4-methoxybenzene
- 2-Bromophenylsulfanylbenzene
Uniqueness: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C13H10BrClOS |
|---|---|
Molecular Weight |
329.64 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfanyl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C13H10BrClOS/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,1H3 |
InChI Key |
IRAHRWFXLOFHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
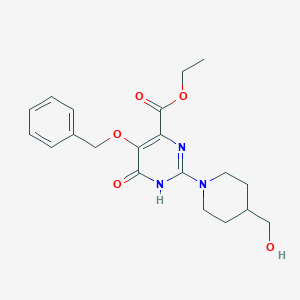
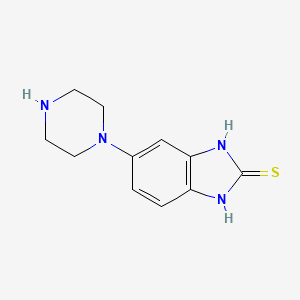
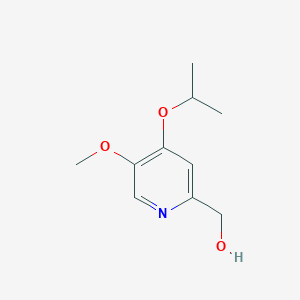
![3-(5-Piperidin-2-yl-[1,2,4]oxadiazol-3-yl)-benzonitrile](/img/structure/B8296209.png)
![6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine](/img/structure/B8296234.png)
![6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)
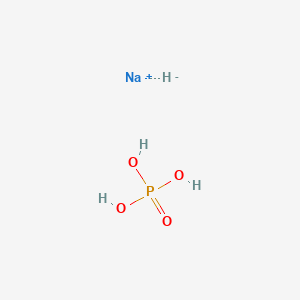
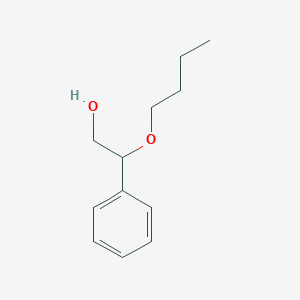
![7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8296271.png)
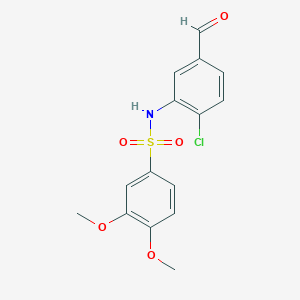

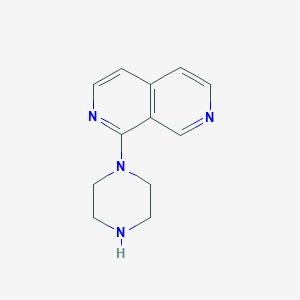
![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)
